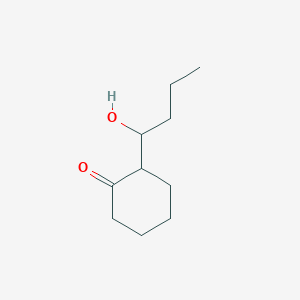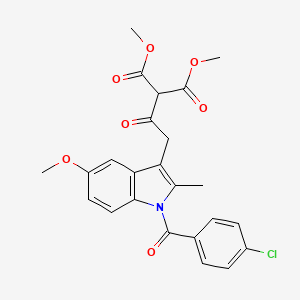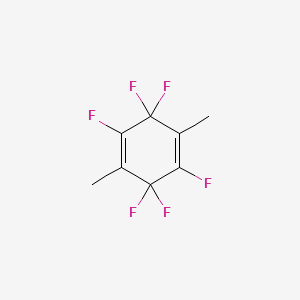
Cyclohexanone, 2-(1-hydroxybutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2-(1-hydroxybutyl)- is an organic compound that belongs to the class of cyclic ketones It is a derivative of cyclohexanone, where a hydroxybutyl group is attached to the second carbon of the cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-(1-hydroxybutyl)- can be synthesized through several methods. One common method involves the reaction of cyclohexanone with 1-butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-(1-hydroxybutyl)- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 2-(1-hydroxybutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The hydroxybutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone, 2-(1-hydroxybutyl)- can be oxidized to form 2-(1-oxobutyl)cyclohexanone or 2-(1-carboxybutyl)cyclohexanone.
Reduction: Reduction can yield 2-(1-hydroxybutyl)cyclohexanol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2-(1-hydroxybutyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Cyclohexanone, 2-(1-hydroxybutyl)- is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexanone, 2-(1-hydroxybutyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in further biochemical reactions, influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone, 2-(1-hydroxybutyl)- can be compared with other similar compounds, such as:
Cyclohexanone: The parent compound, which lacks the hydroxybutyl group.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: A similar compound with additional methyl groups and a different position of the hydroxybutyl group.
Cyclohexanol: The reduced form of cyclohexanone, which has a hydroxyl group instead of a ketone group.
The uniqueness of cyclohexanone, 2-(1-hydroxybutyl)- lies in its specific functional group arrangement, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
57548-42-2 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-(1-hydroxybutyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-2-5-9(11)8-6-3-4-7-10(8)12/h8-9,11H,2-7H2,1H3 |
InChI-Schlüssel |
BATWHICBOTVWLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C1CCCCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)



![2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid](/img/structure/B14608551.png)
![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)

![3-Methyl-6-[2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14608562.png)
![[4,4,4-Trifluoro-3-(trifluoromethyl)but-2-en-1-ylidene]propanedinitrile](/img/structure/B14608566.png)
![4-Methylbenzenesulfonic acid;4-methylbicyclo[3.2.1]octan-1-ol](/img/structure/B14608576.png)
![4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide](/img/structure/B14608584.png)

![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)
![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
